2-nitro-11H-dibenzo[b,e][1,4]dioxepine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-6H-benzo[b][1,4]benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILBQMWSCUVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 2 Nitro 11h Dibenzo B,e Dioxepine and Analogues
Classical Approaches to Dibenzo[b,e]dioxepine Core Formation
The construction of the central seven-membered dioxepine ring fused to two benzene (B151609) rings is a key challenge in the synthesis of the parent scaffold. Classical approaches predominantly rely on the formation of ether linkages followed by a ring-closing reaction.
Cyclization Strategies Involving Ether Linkages
The formation of the two ether bonds in the dibenzo[b,e]dioxepine system is often achieved through well-established reactions such as the Ullmann condensation and the Williamson ether synthesis.
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. In the context of dibenzo[b,e]dioxepine synthesis, this can be applied in an intermolecular fashion, for instance, by reacting a catechol derivative with a suitably substituted o-chloronitrobenzene. google.com The reaction typically requires high temperatures and polar aprotic solvents. benthamopen.com Modern variations of the Ullmann reaction may employ ligands to improve catalyst performance and reaction conditions. mdpi.com
The Williamson ether synthesis , a nucleophilic substitution reaction between an alkoxide and an organic halide, offers another versatile route. researchgate.net For the dibenzo[b,e]dioxepine core, an intramolecular Williamson ether synthesis is particularly relevant. This involves a precursor molecule containing both a hydroxyl group and a good leaving group (e.g., a halide) positioned to favor the formation of the seven-membered ring upon treatment with a base. nih.govnih.gov
Ring-Closing Reactions for the Seven-Membered Dioxepine Ring
Once the diaryl ether precursor is assembled, the final step is the closure of the seven-membered dioxepine ring. Several strategies can be employed for this purpose.
Intramolecular Friedel-Crafts acylation is a common method for the synthesis of related dibenzoxepinones. For instance, 2-(2-hydroxyphenoxy)benzoic acid can be cyclized using acetic anhydride (B1165640) to yield 11H-dibenzo[b,e] rsc.orgnih.govdioxepin-11-one. google.com
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various ring sizes, including seven-membered rings. truman.eduresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. For the synthesis of dibenzo[b,e]dioxepines, a precursor with two vinyl groups appropriately positioned on the phenoxy and phenyl rings would be required. rsc.orgprepchem.com
Regioselective Introduction of the Nitro Group into the Dibenzo[b,e]dioxepine Framework
The introduction of a nitro group at the 2-position of the dibenzo[b,e]dioxepine scaffold requires careful consideration of regioselectivity. Two main strategies are employed: direct nitration of the pre-formed heterocycle or the use of a pre-functionalized precursor.
Direct Nitration Methodologies
Direct nitration of the dibenzo[b,e]dioxepine core can be achieved using standard nitrating agents. A mixture of nitric acid and trifluoroacetic acid has been successfully used for the nitration of a similar 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine system, yielding a nitro derivative. nih.govorgsyn.org It is plausible that similar conditions could be applied to 11H-dibenzo[b,e] rsc.orgnih.govdioxepine, although the regioselectivity would need to be carefully controlled to favor substitution at the desired 2-position. The reaction conditions for the nitration of benzoic acid to 3-nitrobenzoic acid, which involves a mixture of nitric and sulfuric acids at low temperatures, could also be adapted. researchgate.netgoogle.com
| Aromatic Substrate | Nitrating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine-5-carboxamide | Nitric acid | Trifluoroacetic acid, ice bath | 7-Nitro-2,3-dihydrobenzo[b] rsc.orgnih.govdioxine-5-carboxamide | nih.govorgsyn.org |
| Benzoic acid | Nitric acid/Sulfuric acid | Cold conditions | 3-Nitrobenzoic acid | researchgate.netgoogle.com |
Precursor Functionalization and Subsequent Nitro Group Formation
An alternative and often more regioselective approach is to introduce the nitro group at an earlier stage of the synthesis. This involves using a starting material that already contains the nitro group in the desired position.
For example, the synthesis could start with a nitrated phenol (B47542) or a nitrated benzoic acid derivative. The synthesis of 2-amino-3-nitrobenzoic acid from 3-nitrosalicylic acid has been reported, demonstrating the feasibility of working with such precursors. google.com Similarly, the preparation of 2- and 4-nitrobenzoic acids from their corresponding nitroacetophenones is a known transformation. nih.gov The synthesis of various derivatives of 2-aminobenzoic acid further highlights the availability of functionalized starting materials. researchgate.netnih.gov
A plausible synthetic route would involve the coupling of a 4-nitrophenol (B140041) derivative with a 2-halobenzoic acid derivative, followed by cyclization to form the 2-nitro-dibenzo[b,e]dioxepine core. The synthesis of related dibenzo[b,f] rsc.orgnih.govoxazepin-11(10H)-ones from 2-nitrobenzoic acids demonstrates the utility of nitrated precursors in the formation of similar heterocyclic systems. researchgate.net
Advanced Synthetic Protocols and Green Chemistry Principles in Dioxepine Synthesis
Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methodologies.
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of related dibenzo[b,d]oxepines. rsc.org This technique could potentially be applied to the classical reactions described above, such as the Ullmann condensation or Williamson ether synthesis, to provide a more sustainable approach. nih.govnih.gov
The Smiles rearrangement offers a metal-free alternative for the synthesis of certain heterocyclic systems and could be explored for the construction of the dibenzo[b,e]dioxepine framework or its analogues. benthamopen.comrsc.org
Photocatalysis represents another green approach, with reports on the synthesis of 2-hydroxybenzoic acid from CO2 and phenol in aqueous photocatalytic systems. While not directly applicable to the target molecule, it showcases the potential of light-mediated reactions in the synthesis of key precursors.
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and an alcohol. | Well-established for ether bond formation. | Harsh reaction conditions (high temperature), stoichiometric copper. |
| Williamson Ether Synthesis | Nucleophilic substitution between an alkoxide and an alkyl halide. | Versatile, can be performed intramolecularly. | Requires a strong base, potential for elimination side reactions. |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of a diene. | High functional group tolerance, mild conditions. | Expensive catalyst, requires specific diene precursors. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, often higher yields, energy efficient. | Requires specialized equipment. |
Catalytic Methods for Dioxepine Core Construction
The construction of the dibenzo[b,e] rsc.orgup.ac.zadioxepine core primarily relies on the formation of two ether linkages to form the central seven-membered ring. While direct synthesis of the 2-nitro derivative is not extensively documented, the construction of analogous dibenzo-oxepine and -dioxepine systems is well-established through various catalytic methods. These methods can be adapted for the target molecule, typically involving an intramolecular double etherification or a sequential etherification strategy.
Key catalytic reactions for forming the biaryl ether bonds essential for the dioxepine core include the Ullmann condensation and the Buchwald-Hartwig amination/etherification.
Ullmann Condensation: This classical copper-catalyzed reaction is a cornerstone for the formation of diaryl ethers. wikipedia.orgnih.gov In the context of dibenzodioxepine synthesis, it can be envisioned as an intramolecular cyclization of a precursor containing two appropriately positioned hydroxyl and halide functional groups. For instance, a molecule like 2-(2-halophenoxy)-2'-hydroxydiphenyl ether could undergo an intramolecular Ullmann condensation to close the seven-membered ring. Modern iterations of this reaction utilize soluble copper catalysts with ligands such as o-phenanthroline, which often allow for milder reaction conditions compared to the traditionally harsh temperatures. researchgate.net A double Ullmann coupling reaction, for example between a catechol derivative and a 1,2-dihalobenzene derivative, represents a direct approach to the dibenzo[b,e] rsc.orgup.ac.zadioxepine system.
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has become a powerful alternative to the Ullmann condensation for C-O bond formation. semanticscholar.org It generally offers higher yields, broader substrate scope, and milder reaction conditions. The synthesis of the dibenzodioxepine core could be achieved via an intramolecular double etherification of a dihydroxybiphenyl with a dihalo-aromatic compound, or a sequential intermolecular and then intramolecular etherification. The choice of palladium precursor, ligand (e.g., phosphine-based ligands), and base is critical for optimizing the reaction.
The following table summarizes representative catalytic systems used in the synthesis of related dibenzo-heteropine structures, which could be adapted for the dibenzo[b,e] rsc.orgup.ac.zadioxepine core.
| Reaction Type | Catalyst System | Key Transformation | Typical Conditions |
|---|---|---|---|
| Ullmann Condensation | CuI / Ligand (e.g., o-phenanthroline) | Intramolecular C-O bond formation | High temperature, polar solvent (e.g., DMF, NMP) |
| Buchwald-Hartwig Etherification | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | Intramolecular C-O bond formation | Moderate temperature, base (e.g., Cs₂CO₃, K₃PO₄) |
| McMurry Reaction | TiCl₄ / Zn | Intramolecular carbonyl coupling | Used for dibenzo[b,f]oxepine from dialdehydes nih.gov |
Flow Chemistry and Microwave-Assisted Synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine
Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including accelerated reaction times, improved yields, enhanced safety, and greater scalability.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. nih.gov The synthesis of diaryl ethers, key precursors to the dibenzodioxepine core, can be significantly expedited using microwave heating in reactions like the Ullmann condensation or nucleophilic aromatic substitution. For example, the preparation of diaryl ethers from salicylaldehydes and fluorobenzaldehydes, which are precursors for an intramolecular McMurry reaction to form dibenzo[b,f]oxepines, can be performed under microwave irradiation. mdpi.com This rapid and efficient heating is particularly beneficial for reactions that traditionally require high temperatures and long durations, minimizing the formation of degradation byproducts.
The table below highlights the advantages of these modern techniques as demonstrated in the synthesis of analogous heterocyclic compounds.
| Technique | Key Advantages | Application to Analogous Systems |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Synthesis of dibenzo[b,f]oxepine precursors mdpi.com; Halogenation of benzo[b] rsc.orgup.ac.zaoxazin-2-ones |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields | Synthesis of 8-membered benzo-fused oxygen heterocycles rsc.orgresearchgate.net; Synthesis of 1,4-benzodiazepin-5-ones rsc.org |
Stereochemical Considerations in the Synthesis of Chiral Dibenzo[b,e]dioxepine Derivatives
The dibenzo[b,e] rsc.orgup.ac.zadioxepine ring system is non-planar and conformationally flexible, existing in twisted-boat or twisted-chair conformations. The introduction of substituents can lead to the possibility of chirality, either through the creation of stereogenic centers on the ring or through atropisomerism if rotation between the two benzene rings is sufficiently hindered. Therefore, controlling the stereochemistry during the synthesis of chiral derivatives is a significant challenge.
The development of enantioselective catalytic methods is crucial for accessing single enantiomers of chiral dibenzodioxepines. Research on related seven-membered oxygen heterocycles provides insight into potential strategies. An organocatalytic enantioselective approach has been successfully used for the synthesis of chiral 1,4-benzodioxepines. nih.gov This method utilizes a chiral phosphoric acid catalyst to control the stereochemical outcome of an intramolecular oxetane (B1205548) desymmetrization process, affording the seven-membered ring with high enantioselectivity. nih.gov
Another powerful strategy involves catalytic tandem reactions. For instance, the enantioselective synthesis of highly functionalized 2,5-dihydrooxepines has been achieved using a chiral oxazaborolidinium ion catalyst. researchgate.netresearchgate.net This reaction proceeds through a Michael addition-initiated cyclopropanation followed by a retro-Claisen rearrangement, establishing the stereochemistry in a single, efficient step. researchgate.net
These examples underscore the importance of catalyst design in controlling the three-dimensional structure of the product. For chiral dibenzo[b,e]dioxepine derivatives, key considerations would include:
Enantioselective Cyclization: Employing chiral catalysts (either metal-based or organocatalytic) to favor the formation of one enantiomer over the other during the ring-closing etherification step.
Diastereoselective Reactions: When multiple stereocenters are present, controlling the relative stereochemistry is essential. The choice of reagents and catalysts can influence the facial selectivity of reactions on a pre-existing chiral scaffold.
Atroposelective Synthesis: In cases where bulky substituents hinder free rotation and create stable atropisomers, specialized asymmetric methods would be required to control the axial chirality.
The following table summarizes key findings in the stereoselective synthesis of related oxepine and dioxepine cores.
| Target Analogue | Synthetic Strategy | Catalyst/Reagent | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral 1,4-Benzodioxepines | Intramolecular Oxetane Desymmetrization | Chiral Phosphoric Acid | High enantioselectivity | nih.gov |
| 2,5-Dihydrooxepines | Tandem Cyclopropanation/Retro-Claisen Rearrangement | Chiral Oxazaborolidinium Ion | Excellent enantioselectivity | researchgate.netresearchgate.net |
Reaction Mechanisms and Chemical Transformations of 2 Nitro 11h Dibenzo B,e Dioxepine
Electrophilic and Nucleophilic Aromatic Substitution Pathways of the Dioxepine System
The substitution patterns on the aromatic rings of 2-nitro-11H-dibenzo[b,e] researchgate.netnih.govdioxepine are influenced by the directing effects of the incumbent substituents—the ether oxygens and the nitro group.
The 11H-dibenzo[b,e] researchgate.netnih.govdioxepine scaffold contains two distinct aromatic rings with different electronic properties. Ring A is substituted with the nitro group, while Ring B is unsubstituted. The two ether oxygen atoms of the dioxepine ring act as activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS) due to their ability to donate lone-pair electrons via resonance. Conversely, the nitro group is a powerful deactivating, meta-directing group for EAS because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org
In an electrophilic attack, Ring B is significantly more reactive than the electron-deficient Ring A. The ether oxygen at position 5 directs incoming electrophiles to positions C7 and C9 (ortho and para, respectively). Ring A is strongly deactivated by the C2-nitro group. libretexts.org Any electrophilic substitution on this ring would be directed to the C4 position (meta to the nitro group), but this is expected to be a minor pathway compared to substitution on the activated Ring B.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution (EAS) of the Dibenzo[b,e] researchgate.netnih.govdioxepine Core
| Substituent | Ring | Electronic Effect | Reactivity toward EAS | Directing Influence |
| Ether Oxygen (-O-) | A & B | Activating (Resonance Donation) | Increased | Ortho, Para |
| Nitro Group (-NO₂) | A | Deactivating (Inductive & Resonance Withdrawal) | Decreased | Meta |
For electrophilic aromatic substitution, the nitro group's primary role is to deactivate the ring to which it is attached (Ring A), making it over 10 million times less reactive than benzene (B151609). libretexts.org This strong deactivation ensures that electrophilic attack will preferentially occur on the other, more nucleophilic ring (Ring B).
In contrast, the nitro group is essential for facilitating nucleophilic aromatic substitution (SNAr). researchgate.net Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, a strong electron-withdrawing group like -NO₂ can stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. researchgate.netnih.gov For a reaction to proceed, the nitro group must be positioned ortho or para to a suitable leaving group (such as a halogen). In the case of 2-nitro-11H-dibenzo[b,e] researchgate.netnih.govdioxepine, if a leaving group were present at the C1 or C3 position, the compound would be highly susceptible to SNAr. The nitro group at C2 would effectively stabilize the anionic intermediate formed upon nucleophilic attack at these positions. nih.govyoutube.com Studies on related dinitro-activated systems demonstrate the facile displacement of halogens or even other nitro groups by various nucleophiles. researchgate.netnih.gov
Reduction Chemistry of the Nitro Moiety: Synthesis of Amine and Hydroxylamine (B1172632) Derivatives
The reduction of the nitro group is one of the most significant transformations of 2-nitro-11H-dibenzo[b,e] researchgate.netnih.govdioxepine, providing a synthetic route to the corresponding 2-amino derivative. This transformation is crucial for the synthesis of analogues for various applications. The reduction proceeds through several intermediates, with the final product depending on the reagents and conditions employed. The typical reduction pathway involves the formation of nitroso and hydroxylamine species en route to the amine. nih.gov
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney Nickel (Raney Ni)
The reaction is usually carried out in solvents such as ethanol, methanol, or ethyl acetate (B1210297) at temperatures ranging from ambient to moderate heat (20–200 °C). google.com During the hydrogenation, the nitrobenzene (B124822) derivative is reduced first to a nitrosobenzene, then to a phenylhydroxylamine, and finally to an aniline. nih.gov While the N-phenylhydroxylamine is a key intermediate, its accumulation is generally avoided as it can be unstable; certain additives like vanadium compounds can be used to ensure complete reduction to the amine and prevent the formation of azo or azoxy side products. google.com A similar catalytic hydrogenation approach has been successfully used to obtain amino derivatives from nitro-substituted benzodioxines, which are structurally related to the dibenzodioxepine system. nih.govnih.gov
Transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in place of H₂ gas. This method often proceeds under milder conditions and does not require specialized pressure equipment.
Table 2: Representative Catalytic Systems for Aromatic Nitro Group Reduction
| Method | Catalyst / Reagent | Hydrogen Source | Typical Conditions | Selectivity |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas (1-5 atm) | Ethanol, Room Temp | High, may reduce other susceptible groups |
| Catalytic Hydrogenation | PtO₂ (Adams' catalyst) | H₂ gas (1-3 atm) | Acetic Acid, Room Temp | Very effective, highly active |
| Transfer Hydrogenation | Pd/C | Ammonium formate | Methanol, Reflux | Mild conditions, good functional group tolerance |
| Chemical Reduction | SnCl₂ / HCl | SnCl₂ | Concentrated HCl, Heat | Classic method, selective for nitro groups |
| Chemical Reduction | Fe / HCl or Acetic Acid | Fe | Acidic medium, Heat | Cost-effective, good for industrial scale |
In complex molecules containing multiple reducible functional groups (e.g., halogens, carbonyls, nitriles), the selective reduction of the nitro group is a synthetic necessity. Various chemoselective methods have been developed to achieve this transformation with high fidelity.
For instance, reduction using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media is a classic and highly chemoselective method for converting nitroarenes to anilines without affecting most other functional groups. msu.edu More modern approaches utilize specialized catalysts that offer high selectivity under mild conditions. A biocatalyst composed of a hydrogenase enzyme immobilized on carbon black has been shown to selectively reduce a wide array of nitroarenes to amines in aqueous conditions at ambient temperature and pressure, tolerating numerous other functional groups. nih.gov Similarly, atomically precise gold clusters have demonstrated the ability to hydrogenate nitrobenzene to p-aminophenol with nearly 100% selectivity, effectively suppressing the over-reduction that often leads to aniline. nih.govresearchgate.netresearchgate.net Such advanced catalytic systems could be applied to 2-nitro-11H-dibenzo[b,e] researchgate.netnih.govdioxepine to ensure the exclusive reduction of the nitro moiety.
Modifications and Transformations of the Dioxepine Heterocyclic Ring
Beyond reactions on the aromatic portions, the dibenzo[b,e] researchgate.netnih.govdioxepine heterocyclic ring itself presents sites for potential chemical modification, although the ring system is generally stable. The most reactive non-aromatic site is the methylene (B1212753) bridge at the C11 position.
The protons at C11 are in a benzylic ether environment. Depending on the reaction conditions, this position could undergo several transformations:
Oxidation: Strong oxidizing agents could potentially convert the C11 methylene group into a carbonyl, yielding the corresponding 2-nitro-11H-dibenzo[b,e] researchgate.netnih.govdioxepin-11-one. The synthesis of related dibenzo[b,e] researchgate.netnih.govdiazepin-11-ones is a well-established strategy in medicinal chemistry. nih.gov
Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen at the C11 position, providing a handle for further nucleophilic substitution reactions.
Alkylation/Functionalization: While the C11 protons are not highly acidic, treatment with a very strong base could potentially generate a carbanion, which could then be trapped with an electrophile. Research on related hexahydrodibenzo[b,e] researchgate.netnih.govdiazepin-1-one systems has explored modifications such as alkylation and acetylation at positions on the heterocyclic ring. researchgate.net
The seven-membered dioxepine ring itself is robust. Ring-opening would likely require harsh conditions, such as cleavage with strong Lewis acids or extensive hydrogenolysis that could break the C-O bonds. Such transformations are less common and would likely lead to decomposition unless carefully controlled. Synthetic strategies for related dibenzo[b,f]oxepine systems sometimes involve ring expansion of smaller precursors, highlighting the stability of the seven-membered ring once formed. beilstein-journals.org
Table 3: Potential Reaction Sites and Transformations of the Dioxepine Ring System
| Reaction Site | Position | Potential Reaction Type | Reagents / Conditions | Potential Product |
| Methylene Bridge | C11 | Oxidation | KMnO₄, CrO₃ | Dioxepin-11-one derivative |
| Methylene Bridge | C11 | Radical Halogenation | NBS, light/initiator | 11-Halo-dioxepine derivative |
| Methylene Bridge | C11 | Deprotonation/Alkylation | Strong base (e.g., n-BuLi), then R-X | 11-Alkyl-dioxepine derivative |
| Ether Linkage | C-O bonds | Ring Cleavage | Strong Lewis acids (e.g., BBr₃) or Hydrogenolysis | Diaryl ether or biphenyl (B1667301) derivatives |
Ring-Opening and Ring-Contraction Reactions
There are no documented studies on the ring-opening or ring-contraction reactions of 2-nitro-11H-dibenzo[b,e] nih.govresearchgate.netdioxepine. The stability of the central seven-membered dioxepine ring under various conditions has not been investigated, and no reaction pathways leading to its cleavage or rearrangement have been reported.
Reactions Involving the Ether Linkages
The chemical behavior of the ether linkages within the 2-nitro-11H-dibenzo[b,e] nih.govresearchgate.netdioxepine structure has not been a subject of published research. Reactions typically associated with aryl ethers, such as cleavage with strong acids (e.g., HBr or HI), have not been described for this compound. The influence of the nitro group on the reactivity of these ether bonds remains unelucidated.
Mechanistic Studies of 2-nitro-11H-dibenzo[b,e]dioxepine Reactivity
Detailed mechanistic studies to probe the reactivity of 2-nitro-11H-dibenzo[b,e] nih.govresearchgate.netdioxepine are absent from the scientific literature. This includes both kinetic and isotopic labeling investigations.
Kinetic Investigations and Reaction Rate Determinations
No kinetic studies concerning the reactions of 2-nitro-11H-dibenzo[b,e] nih.govresearchgate.netdioxepine have been reported. As a result, there is no available data on reaction rates, activation energies, or the influence of reaction conditions on the transformation of this compound.
Isotopic Labeling Studies for Pathway Elucidation
There is no evidence of isotopic labeling studies having been conducted to elucidate the reaction pathways of 2-nitro-11H-dibenzo[b,e] nih.govresearchgate.netdioxepine. Such experiments are crucial for tracing the fate of atoms during a chemical transformation and confirming proposed mechanisms, but this level of investigation has not been applied to this molecule.
Derivatization Strategies and Analogue Synthesis Based on 2 Nitro 11h Dibenzo B,e Dioxepine
Functional Group Interconversions of the Nitro Group to Other Moieties (e.g., amine, halide, cyano)
The nitro group at the 2-position of the dibenzo[b,e]dioxepine scaffold is a versatile handle for a variety of functional group interconversions, providing access to key intermediates for further derivatization.
The most fundamental transformation is the reduction of the nitro group to a primary amine, yielding 2-amino-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine. This conversion can be achieved through several established methods, with catalytic hydrogenation being a common and efficient approach. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas provides high yields of the corresponding amine. nih.gov Alternative methods, particularly useful when other reducible functional groups are present, include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org A recent development in this area is the use of a heterogeneous biocatalyst, where a hydrogenase enzyme is immobilized on carbon black, allowing for the selective hydrogenation of nitro compounds under mild, aqueous conditions. nih.gov
Once the 2-amino derivative is obtained, it can be further transformed into a range of other functional groups via the Sandmeyer reaction. wikipedia.orgnih.gov This two-step process involves the initial conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by various nucleophiles in the presence of a copper(I) catalyst.
For instance, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding 2-chloro- or 2-bromo-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine, respectively. wikipedia.orgorganic-chemistry.org Similarly, the introduction of a cyano group to form 2-cyano-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine can be achieved using copper(I) cyanide. nih.govyork.ac.uk The cyano group itself is a valuable functional moiety that can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, expanding the synthetic possibilities.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| 2-nitro-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | H₂, Pd/C or Raney Ni | 2-amino-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | Nitro Reduction |
| 2-amino-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | 1. NaNO₂, HCl 2. CuCl | 2-chloro-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | Sandmeyer Reaction (Chlorination) |
| 2-amino-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | 1. NaNO₂, HCl 2. CuBr | 2-bromo-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | Sandmeyer Reaction (Bromination) |
| 2-amino-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | 1. NaNO₂, HCl 2. CuCN | 2-cyano-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine | Sandmeyer Reaction (Cyanation) |
Introduction of Diverse Chemical Substituents onto the Dibenzo[b,e]dioxepine Core
Halogenation and Sulfonation Reactions
However, a more synthetically viable approach would be to first reduce the nitro group to an activating amino group. The resulting 2-amino-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine would be activated towards electrophilic substitution, with the amino group being an ortho-, para-director. Subsequent halogenation, for instance with bromine in a suitable solvent, would likely lead to substitution at the positions ortho and para to the amino group.
Aromatic sulfonation is typically carried out using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). nih.govlibretexts.org The reactive electrophile, SO₃ or HSO₃⁺, reacts with the aromatic ring to introduce a sulfonic acid group (-SO₃H). nih.govlibretexts.org Similar to halogenation, performing this reaction on the activated 2-amino derivative would be more favorable. The resulting sulfonic acid can be a useful intermediate for the synthesis of sulfonamides and other derivatives.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the dibenzo[b,e]dioxepine scaffold. These reactions typically require a halogenated precursor, which can be synthesized from the 2-amino derivative via the Sandmeyer reaction as described in section 4.1.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. gre.ac.uknih.govnih.gov For instance, 2-bromo-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or olefinic substituents at the 2-position. The reaction conditions are generally mild and tolerate a wide range of functional groups.
The Heck reaction (also known as the Mizoroki-Heck reaction) is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction would allow for the introduction of vinyl groups onto the dibenzo[b,e]dioxepine core, starting from a halogenated derivative. Intramolecular Heck reactions have also been utilized for the synthesis of related dibenzo[b,f]oxepine systems. mdpi.comnih.gov
The Sonogashira coupling reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This methodology would enable the introduction of alkyne moieties onto the dibenzo[b,e]dioxepine scaffold, providing a valuable precursor for further transformations, such as the synthesis of more complex heterocyclic systems. A nickel-catalyzed Sonogashira reaction has been employed in the synthesis of dibenzo[b,e]oxepine precursors. nih.gov
| Reaction | Coupling Partners | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 2-Halo-dibenzo[b,e]dioxepine + Aryl/Vinylboronic acid | Pd catalyst, Base | 2-Aryl/Vinyl-dibenzo[b,e]dioxepine |
| Heck | 2-Halo-dibenzo[b,e]dioxepine + Alkene | Pd catalyst, Base | 2-Vinyl-dibenzo[b,e]dioxepine |
| Sonogashira | 2-Halo-dibenzo[b,e]dioxepine + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 2-Alkynyl-dibenzo[b,e]dioxepine |
Synthesis of Polycyclic and Fused Ring Systems Incorporating the Dibenzo[b,e]dioxepine Moiety
The dibenzo[b,e]dioxepine core can serve as a building block for the construction of more complex polycyclic and fused ring systems. Intramolecular cyclization reactions of appropriately substituted derivatives are a key strategy in this regard.
For example, derivatives bearing functional groups amenable to cyclization, such as a carboxylic acid and an amine, or two reactive methylene (B1212753) groups, could be designed. Intramolecular amidation or other C-C bond-forming reactions could then be employed to construct an additional fused ring. The synthesis of related dibenzodiazepinones has been achieved through intramolecular Buchwald-Hartwig amination. nih.gov
Another approach involves the use of the alkyne functionality introduced via Sonogashira coupling. Intramolecular cyclization of N-alkyne-substituted pyrrole esters has been shown to be an efficient route to various fused heterocyclic systems. researchgate.net A similar strategy could potentially be applied to an N-alkynyl derivative of an amino-substituted dibenzo[b,e]dioxepine to construct novel fused heterocycles. Furthermore, intramolecular electrophilic cyclization of 1,3-diynes has been used to synthesize benzo[b]chalcogenophenes fused to selenophenes, demonstrating the utility of diyne precursors in forming fused systems.
The synthesis of spiro-architectures incorporating a dihydrooxepine ring has also been reported, highlighting the potential for creating complex three-dimensional structures from dibenzo[b,e]dioxepine derivatives. nih.gov
Development of Structure-Reactivity Relationships in Novel Dioxepine Analogues
The synthesis of a library of diverse analogues based on the 2-nitro-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine scaffold allows for the systematic investigation of structure-activity relationships (SAR). By modifying the substituents on the aromatic rings and the central seven-membered ring, and by creating fused systems, it is possible to probe how these structural changes influence the biological activity or material properties of the resulting compounds.
For example, in the context of medicinal chemistry, the dibenzo[b,f]oxepine scaffold, which is structurally related to dibenzo[b,e]dioxepine, is found in compounds with a wide range of biological activities, including antidepressant, antipsychotic, and anticancer properties. mdpi.commdpi.com SAR studies on benzodiazepine derivatives, which also feature a seven-membered heterocyclic ring, have provided insights into the structural requirements for their various biological activities. nih.gov
A study on benzoxepin-derived estrogen receptor modulators demonstrated that functional group substitutions on the benzoxepin scaffold significantly impact their binding affinity and selectivity for different estrogen receptor subtypes. nih.gov Docking and QSAR studies revealed a correlation between enhanced lipophilicity and increased binding to the ERβ receptor for this class of compounds. nih.gov Similar computational and experimental approaches can be applied to the newly synthesized dibenzo[b,e]dioxepine analogues to understand their interactions with biological targets and to guide the design of more potent and selective compounds.
The systematic derivatization of 2-nitro-11H-dibenzo[b,e] wikipedia.orgwikipedia.orgdioxepine, coupled with thorough biological evaluation and computational modeling, is a powerful strategy for the development of novel compounds with desired therapeutic or material properties.
Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of Dibenzo B,e Dioxepine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignments.
The ¹H NMR spectrum of 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine would be expected to show distinct signals for the aromatic and methylene (B1212753) protons. The protons on the nitrated benzene (B151609) ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group. The protons on the other benzene ring would resonate at slightly higher fields. The methylene protons at the 11-position would likely appear as a singlet, integrating to two protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the nitro group (C-2) would be significantly deshielded. The quaternary carbons and the carbons of the non-nitrated ring would have distinct chemical shifts. The methylene carbon (C-11) would appear in the aliphatic region of the spectrum. The assignment of these resonances is greatly facilitated by 2D NMR techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~8.0 (d) | ~120.0 |
| 3 | ~7.8 (dd) | ~125.0 |
| 4 | ~7.2 (d) | ~118.0 |
| 4a | - | ~145.0 |
| 5a | - | ~150.0 |
| 6 | ~7.0 (d) | ~115.0 |
| 7 | ~7.3 (t) | ~128.0 |
| 8 | ~7.1 (t) | ~122.0 |
| 9 | ~7.0 (d) | ~120.0 |
| 9a | - | ~155.0 |
| 10a | - | ~140.0 |
| 11 | ~5.2 (s) | ~70.0 |
| C-NO₂ (C-2) | - | ~148.0 |
Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary. d = doublet, dd = doublet of doublets, t = triplet, s = singlet.
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine, COSY would show correlations between adjacent aromatic protons, for example, between H-3 and H-4, and between the protons on the non-nitrated ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the methylene protons at ~5.2 ppm to the C-11 carbon at ~70.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the methylene protons (H-11) would be expected to show correlations to the adjacent quaternary carbons C-5a and C-10a, confirming the placement of the methylene bridge.
Mass Spectrometry (MS) Techniques: Ionization Methods and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine (C₁₃H₉NO₄), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Table 2: HRMS Data for 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine
| Molecular Formula | Calculated Exact Mass (m/z) |
| C₁₃H₉NO₄ | 243.0532 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides a "structural fingerprint" of the molecule. The fragmentation of 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine would likely proceed through several characteristic pathways.
A common fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by the loss of carbon monoxide (CO). The dibenzo[b,e] pdx.eduresearchgate.netdioxepine core could also undergo characteristic cleavages.
Table 3: Plausible Mass Spectrometry Fragmentation for 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine
| Fragment Ion | Proposed Structure/Loss |
| [M - NO₂]⁺ | Loss of nitro group |
| [M - O]⁺˙ | Loss of an oxygen atom from the nitro group |
| [M - HNO₂]⁺˙ | Loss of nitrous acid |
| [M - CO]⁺˙ | Loss of carbon monoxide |
Note: The relative intensities of these fragments would depend on the ionization method and collision energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.
For 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine, the IR and Raman spectra would show characteristic bands for the aromatic rings, the nitro group, and the ether linkages.
Aromatic C-H stretching: Bands would be expected above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands would appear in the 1600-1450 cm⁻¹ region.
Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching bands are characteristic of the nitro group and would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C-O-C (ether) stretching: The asymmetric and symmetric stretching of the ether linkages in the dioxepine ring would produce strong bands in the 1300-1000 cm⁻¹ region.
Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Table 4: Characteristic IR and Raman Vibrational Frequencies for 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch (CH₂) | 2950 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| Asymmetric NO₂ stretch | ~1530 |
| Symmetric NO₂ stretch | ~1350 |
| Asymmetric C-O-C stretch | 1300 - 1200 |
| Symmetric C-O-C stretch | 1100 - 1000 |
| Aromatic C-H out-of-plane bend | 900 - 675 |
The combination of these spectroscopic techniques provides a powerful toolkit for the comprehensive structural characterization of 2-nitro-11H-dibenzo[b,e] pdx.eduresearchgate.netdioxepine and other related dibenzo[b,e]dioxepine derivatives, ensuring the unambiguous determination of their chemical identity.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For complex heterocyclic systems like dibenzo[b,e]dioxepine derivatives, SC-XRD reveals the conformation of the seven-membered dioxepine ring and the dihedral angle between the two benzo rings. The parent dibenzo[b,f]oxepine scaffold, a related isomer, is known to adopt a "butterfly" or saddle-shaped conformation, and it is expected that dibenzo[b,e] mdpi.comresearchgate.netdioxepine derivatives will exhibit a similar non-planar structure.
In the absence of specific crystallographic data for 2-nitro-11H-dibenzo[b,e] mdpi.comresearchgate.netdioxepine, we can examine the data for a related compound, 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one, to illustrate the type of information that can be obtained. nih.gov The crystal structure of this molecule confirms a non-planar tricyclic system where the two benzene rings are oriented at a significant dihedral angle. nih.gov
Representative Crystallographic Data for a Nitro-Substituted Dibenzo[b,e]oxepinone Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₂F₂N₂O₄ |
| Molecular Weight | 382.32 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 27.0813 (15) |
| b (Å) | 13.0411 (8) |
| c (Å) | 4.5998 (2) |
| Volume (ų) | 1624.51 (15) |
| Z | 4 |
| Temperature (K) | 193 |
Data sourced from a study on 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one. nih.gov
This data allows for a detailed visualization of the molecule's solid-state structure. For 2-nitro-11H-dibenzo[b,e] mdpi.comresearchgate.netdioxepine, SC-XRD would definitively establish the boat-like conformation of the central dioxepine ring and the precise orientation of the nitro group relative to the tricyclic core. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or π–π stacking, can provide insights into the crystal packing and the material's bulk properties.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Property Probing
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are powerful non-destructive techniques used to investigate the electronic transitions and photophysical properties of molecules. The absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (typically the Lowest Unoccupied Molecular Orbital, LUMO). Emission spectroscopy provides information about the de-excitation pathways of the electronically excited molecule.
For aromatic systems like dibenzo[b,e]dioxepines, the UV-Vis spectrum is typically characterized by intense absorption bands in the ultraviolet region, arising from π–π* transitions within the aromatic rings. The introduction of a nitro group, a strong electron-withdrawing substituent, is expected to significantly influence the electronic structure of the dibenzo[b,e]dioxepine core. This influence manifests as a bathochromic (red) shift in the absorption maxima. This shift is due to the nitro group's ability to extend the π-conjugation and lower the energy of the LUMO, thus reducing the HOMO-LUMO energy gap. In some cases, the presence of the nitro group can also give rise to n–π* transitions, which are typically weaker in intensity than π–π* transitions.
While specific spectral data for 2-nitro-11H-dibenzo[b,e] mdpi.comresearchgate.netdioxepine is not detailed in the provided search results, studies on other nitro-substituted aromatic compounds show a consistent bathochromic shift in their absorption spectra. For instance, the introduction of a nitro group to the benzanthrone (B145504) core leads to a significant red shift in the absorption maxima.
The photoluminescence properties, including the emission wavelength and quantum yield, are also highly dependent on the molecular structure. Many dibenzo-dioxepine derivatives are known to be fluorescent. The presence of a nitro group can, in some cases, quench fluorescence due to the promotion of non-radiative decay pathways, such as intersystem crossing. However, in other systems, nitro-substituted compounds can still exhibit significant emission. A detailed study of the emission spectrum, including solvatochromic effects (changes in emission wavelength with solvent polarity), can provide valuable information about the nature of the excited state, such as its polarity.
Expected Photophysical Properties of 2-nitro-11H-dibenzo[b,e] mdpi.comresearchgate.netdioxepine
| Property | Expected Observation | Rationale |
|---|---|---|
| Absorption Maximum (λabs) | Bathochromic shift compared to the unsubstituted parent compound. | The electron-withdrawing nitro group extends π-conjugation and lowers the LUMO energy. |
| Molar Absorptivity (ε) | High, characteristic of π–π* transitions in aromatic systems. | The extended conjugated system allows for efficient absorption of light. |
| Emission Maximum (λem) | Expected in the near-UV or visible region, potentially quenched. | The nitro group can introduce non-radiative decay pathways. |
| Stokes Shift | Moderate to large, depending on the excited state geometry. | The difference in energy between the absorption and emission maxima reflects structural relaxation in the excited state. |
| Quantum Yield (ΦF) | Potentially low to moderate. | The "heavy atom" effect of the nitro group can promote intersystem crossing, reducing fluorescence efficiency. |
Computational Chemistry and Theoretical Investigations of 2 Nitro 11h Dibenzo B,e Dioxepine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and properties of molecules. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, such calculations can elucidate the influence of the nitro group on the dibenzo[b,e] q-chem.combhu.ac.indioxepine framework.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. The dibenzo[b,e] q-chem.combhu.ac.indioxepine core is not planar and can adopt various conformations. mdpi.com The presence of the nitro substituent can influence the preferred conformation.
Conformational analysis involves exploring the different spatial arrangements of a molecule and their relative energies. For the flexible seven-membered ring of 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, multiple low-energy conformations may exist. Computational methods can map out the potential energy surface associated with the rotation of specific bonds to identify these stable conformers and the energy barriers between them.
Table 1: Hypothetical Optimized Geometrical Parameters for 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-NO₂ | 1.48 Å |
| Bond Length | C-O (dioxepine ring) | 1.37 Å |
| Bond Angle | O-C-C (dioxepine ring) | 118° |
| Dihedral Angle | C-C-C-C (benzene ring) | ~0° |
| Dihedral Angle | Benzene (B151609) Ring - Benzene Ring | 45-55° |
Note: This table is illustrative and based on typical values for similar structures. Actual values would be derived from specific computational output.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is likely to be distributed over the electron-rich aromatic rings and the oxygen atoms of the dioxepine moiety. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine (DFT/B3LYP/6-31G)*
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: This table presents hypothetical data for illustrative purposes.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, transition states.
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. q-chem.comreadthedocs.io By systematically changing a bond length, bond angle, or dihedral angle and optimizing the rest of the molecular geometry at each step, a reaction pathway can be mapped out. molssi.org For 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, a PES scan could be used to investigate reactions such as nucleophilic aromatic substitution or the rotation of the nitro group.
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com For a polar molecule like 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, including solvation effects is crucial for obtaining accurate predictions of its behavior in solution.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Theoretical Approaches
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or identifying unknown compounds. nih.gov
Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. researchgate.netnih.govthescipub.com For 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine, this would involve calculating the magnetic shielding of each nucleus and comparing it to a reference compound. The predicted ¹H and ¹³C NMR spectra can help in the assignment of experimental signals.
Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.net The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
The vibrational frequencies of a molecule can be calculated computationally, which correspond to the peaks in an infrared (IR) spectrum. nih.govvscht.cz This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic stretching frequencies of the nitro group or the C-O bonds in the dioxepine ring.
Table 3: Hypothetical Predicted Spectroscopic Data for 2-nitro-11H-dibenzo[b,e] q-chem.combhu.ac.indioxepine
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Aromatic C-NO₂ | ~148 ppm |
| ¹H NMR | Protons adjacent to NO₂ | ~8.0 - 8.2 ppm |
| UV-Vis | λ_max | ~260 nm, ~310 nm |
| IR | NO₂ symmetric stretch | ~1350 cm⁻¹ |
| IR | NO₂ asymmetric stretch | ~1530 cm⁻¹ |
Note: This table is for illustrative purposes and contains hypothetical data.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and intermolecular interactions of molecules like 2-nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepine. While specific MD studies on this particular nitro-substituted derivative are not extensively documented in publicly available literature, the conformational dynamics of the parent dibenzo[b,e] mdpi.comnih.govdioxepine scaffold and related compounds have been explored, providing a basis for understanding its behavior.
The dibenzodioxepine core is not planar. mdpi.comresearchgate.net Instead, it adopts a folded or "butterfly" conformation. mdpi.com Theoretical calculations on similar dibenzo[b,f]oxepine structures have shown they adopt a basket-like conformation in solution. mdpi.com The dihedral angles between the two benzene rings are a key indicator of this folding. For dibenzo[b,f]oxepines, these angles have been calculated to be in the range of 64.9–68.8°. mdpi.com For dibenzo[d,f] mdpi.comresearchgate.netdioxepine derivatives, X-ray crystallography and force-field simulations indicate a twisted conformation with the angle between the phenyl rings being approximately 40°. researchgate.net It is expected that 2-nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepine would also exhibit a similar non-planar, twisted-boat conformation.
The introduction of a nitro group at the 2-position is anticipated to have a significant influence on both the conformational preferences and the intermolecular interaction profile of the molecule. The nitro group is strongly electron-withdrawing and can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.
MD simulations can be employed to explore the conformational landscape of 2-nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepine in different environments, such as in a vacuum or in various solvents. These simulations would likely reveal the flexibility of the seven-membered dioxepine ring, which can undergo ring-puckering and other conformational transitions. The energy barriers between different conformations could also be calculated, providing insight into the conformational dynamics of the molecule at different temperatures.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For instance, in a condensed phase, simulations could model the self-association of 2-nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepine molecules, highlighting the role of π-π stacking between the aromatic rings and interactions involving the nitro group. In the presence of other molecules, such as solvent or biological macromolecules, MD simulations can provide a detailed picture of the specific interactions, including the formation of hydrogen bonds between the nitro group's oxygen atoms and donor groups on other molecules. These simulations are instrumental in understanding how the molecule interacts with its environment at an atomic level.
A hypothetical molecular dynamics simulation could be set up to analyze the conformational behavior of 2-nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepine in a water box. The simulation would likely show the hydrophobic benzene rings being shielded from the aqueous environment, while the polar nitro and ether groups would interact with water molecules. The flexibility of the dioxepine ring would be observed through fluctuations in the dihedral angles of the seven-membered ring over the course of the simulation.
The following table summarizes key conformational parameters that could be investigated using molecular dynamics simulations for dibenzodioxepine derivatives.
| Parameter Investigated | Typical Methodology | Expected Outcome for 2-nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepine |
| Dihedral Angle Distribution | Analysis of MD trajectories | A non-zero average dihedral angle, indicating a folded conformation. |
| Ring Puckering Parameters | Cremer-Pople or other puckering coordinate analysis | Characterization of the seven-membered ring's preferred conformations (e.g., boat, twist-boat). |
| Radial Distribution Functions | Analysis of intermolecular distances in MD simulations | Information on the solvation shell structure and specific intermolecular interactions. |
| Root Mean Square Fluctuation (RMSF) | Calculation of atomic position fluctuations | Identification of flexible and rigid regions of the molecule. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Dioxepine Systems
A QSPR study involves the calculation of a large number of molecular descriptors that encode the structural, electronic, and physicochemical characteristics of a set of molecules. These descriptors are then used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or machine learning algorithms, that can predict a specific property of interest. nih.govnih.gov
For a QSPR study on dibenzodioxepine systems, a diverse set of derivatives would first be selected. For each derivative, a variety of molecular descriptors would be calculated. These can be categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D coordinates of the atoms and include descriptors of molecular shape, size, and electronic properties like dipole moment and polarizability.
Once the descriptors are calculated, a QSPR model can be developed to predict various properties. For dibenzodioxepine systems, properties of interest could include:
Physicochemical Properties: Such as boiling point, melting point, solubility, and lipophilicity (logP).
Spectroscopic Properties: Such as absorption wavelengths in UV-Vis spectroscopy.
Biological Activity: Although this article excludes pharmacological data, QSPR is a common tool for predicting biological activities in drug discovery.
The development of a robust QSPR model requires careful selection of descriptors and validation of the model's predictive power. nih.gov Techniques like cross-validation are used to ensure that the model is not overfitted to the training data and can make accurate predictions for new, untested compounds. nih.gov
The following table provides examples of molecular descriptor classes and the types of properties they could help predict in a QSPR model for dibenzodioxepine systems.
| Descriptor Class | Examples of Descriptors | Potential Properties to Predict |
| Constitutional | Molecular Weight, Number of N and O atoms | Boiling Point, Melting Point |
| Topological | Wiener Index, Randić Index | Chromatographic Retention Times |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |
| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, UV-Vis Absorption Maxima |
| Hydrophobic | LogP, Polar Surface Area | Lipophilicity, Aqueous Solubility |
By developing and validating QSPR models for dioxepine systems, it becomes possible to estimate the properties of new or hypothetical derivatives without the need for experimental synthesis and measurement, thereby accelerating the process of chemical research and development.
Applications of 2 Nitro 11h Dibenzo B,e Dioxepine and Its Derivatives in Advanced Chemical Disciplines
Role as a Synthetic Precursor in Organic Synthesis and Heterocyclic Chemistry
There is currently a lack of specific documented evidence detailing the role of 2-nitro-11H-dibenzo[b,e] researchgate.netmdpi.comdioxepine as a synthetic precursor. However, the presence of the nitro group suggests its potential as a versatile synthetic handle. In organic synthesis, nitroarenes are common intermediates that can be readily transformed into a variety of other functional groups.
For instance, the nitro group can be reduced to an amino group, which then serves as a key functional group for the synthesis of more complex heterocyclic systems. This amino derivative could undergo reactions such as diazotization followed by substitution, or condensation with carbonyl compounds to form imines, which could be further elaborated.
The synthesis of related dibenzo[b,f]oxepine derivatives often involves intramolecular cyclization reactions. For example, the synthesis of some dibenzo[b,f]oxepines has been achieved through intramolecular aromatic nucleophilic substitution where a nitro group is displaced. mdpi.com This suggests that a nitro-dibenzo[b,e] researchgate.netmdpi.comdioxepine could potentially be synthesized via similar strategies or could itself be a precursor where the nitro group is displaced by a suitable nucleophile to introduce further complexity.
Potential in Materials Science and Polymer Chemistry
Specific studies on the application of 2-nitro-11H-dibenzo[b,e] researchgate.netmdpi.comdioxepine in materials science and polymer chemistry have not been identified. The potential in these fields can be inferred from the properties of related compounds.
Dibenzo[d,f] researchgate.netresearchgate.netdioxepine derivatives have been explored as versatile substrates for the synthesis of π-conjugated oligomers and polymers. researchgate.net For instance, dibrominated dibenzo[d,f] researchgate.netresearchgate.netdioxepine has been used as a raw material for organic semiconductor polymers. researchgate.net The rigid and twisted conformation of the dibenzo[d,f] researchgate.netresearchgate.netdioxepine unit can influence the properties of the resulting polymers. researchgate.net By analogy, if 2-nitro-11H-dibenzo[b,e] researchgate.netmdpi.comdioxepine were appropriately functionalized (e.g., with polymerizable groups or halogens for cross-coupling reactions), it could potentially serve as a monomer or building block for functional polymers. The nitro group could be used to tune the electronic properties of the resulting polymer.
The incorporation of nitro groups into aromatic systems is a well-known strategy for creating materials with interesting optoelectronic properties, such as non-linear optical (NLO) activity. The electron-withdrawing nature of the nitro group can lead to significant charge-transfer characteristics within the molecule, which are often associated with NLO phenomena.
Furthermore, derivatives of the related dibenzo[b,f]oxepine have been investigated for their potential in photopharmacology as photochromic molecular switches. mdpi.com This is often achieved by incorporating photoswitchable moieties like azobenzenes. While there is no direct evidence for 2-nitro-11H-dibenzo[b,e] researchgate.netmdpi.comdioxepine, the presence of the nitro group could influence the electronic and photophysical properties of such hybrid molecules.
Application as Ligands or Scaffolds in Catalysis and Organometallic Chemistry
There is no specific information available on the use of 2-nitro-11H-dibenzo[b,e] researchgate.netmdpi.comdioxepine as a ligand or scaffold in catalysis and organometallic chemistry. The dibenzo[b,e]oxepine core itself is a rigid tricyclic system that could potentially be functionalized with coordinating atoms to act as a ligand for metal catalysts. The stereochemical properties of such a ligand would be influenced by the non-planar, twisted conformation of the seven-membered ring. However, the presence of the nitro group might affect the coordinating ability of any introduced donor atoms or the stability of the resulting metal complex.
Contribution to the Development of Novel Chemical Methodologies
No specific novel chemical methodologies have been reported that directly utilize 2-nitro-11H-dibenzo[b,e] researchgate.netmdpi.comdioxepine. The development of new synthetic methods often relies on the unique reactivity of specific functional groups or molecular scaffolds. While the synthesis of various dibenzo-oxepine and -dioxepine derivatives has been the subject of methodological studies, including palladium-catalyzed reactions and ring-expansion strategies, the specific contribution of the 2-nitro derivative remains an unexplored area. researchgate.netbeilstein-journals.org
Future Research Directions and Unaddressed Challenges in Dibenzo B,e Dioxepine Chemistry
Exploration of Undiscovered Reactivity Modes and Catalytic Transformations
The exploration of novel reactivity patterns and the development of innovative catalytic transformations are paramount for expanding the synthetic utility of the dibenzo[b,e]dioxepine core. Current synthetic methods often rely on classical condensation and cyclization reactions. The future of dibenzo[b,e]dioxepine chemistry lies in the discovery and application of more sophisticated and efficient catalytic systems.
One area ripe for exploration is the application of transition-metal catalysis to functionalize the dibenzo[b,e]dioxepine skeleton. While palladium-catalyzed reactions have been employed for the synthesis of related dibenzo[b,e] nih.govmdpi.comdiazepinones, their full potential for the dioxepine series remains largely untapped. mdpi.com Future work should focus on developing palladium-, copper-, or rhodium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the aromatic rings of the dibenzo[b,e]dioxepine nucleus. This would enable the synthesis of a diverse library of derivatives for biological screening.
Furthermore, the development of novel catalytic cycles for the construction of the seven-membered dioxepine ring itself is a significant challenge. For instance, exploring domino or cascade reactions that can assemble the tricyclic system in a single step from readily available starting materials would be a major advancement. nih.gov The investigation of intramolecular alkyne-carbonyl metathesis reactions, which have shown promise in the synthesis of other seven-membered heterocycles, could offer a novel and atom-economical route to dibenzo[b,e]dioxepines. researchgate.net
The reactivity of the existing dibenzo[b,e]dioxepine core also warrants further investigation. For a compound like 2-nitro-11H-dibenzo[b,e] nih.govmdpi.comdioxepine, the nitro group offers a handle for a variety of transformations. Future research could explore the selective reduction of the nitro group to an amine, which could then be further functionalized. Additionally, the development of catalytic methods for nucleophilic aromatic substitution of the nitro group could provide access to a wide range of novel derivatives.
Development of Asymmetric Synthesis Routes for Chiral Dioxepine Derivatives
Many biologically active molecules exist as single enantiomers, with the other enantiomer often exhibiting different or even adverse effects. The development of asymmetric synthetic routes to chiral dibenzo[b,e]dioxepine derivatives is therefore a critical area of future research. The inherent non-planarity of the dibenzo[b,e]dioxepine scaffold can give rise to axial chirality, in addition to any stereocenters present in substituents.
A significant challenge lies in the development of catalytic enantioselective methods for the synthesis of the dibenzo[b,e]dioxepine core. Drawing inspiration from the successful asymmetric synthesis of related dihydro-1,3-dioxepines using bimetallic rhodium(II)/chiral N,N'-dioxide–Sm(III) complex catalysts, similar strategies could be adapted for the synthesis of chiral dibenzo[b,e]dioxepine derivatives. nih.govsemanticscholar.org These methods often involve cycloaddition reactions, and identifying suitable precursors and chiral catalysts for the asymmetric construction of the seven-membered ring is a key objective.
Copper-catalyzed asymmetric intramolecular cyclization reactions have also proven effective for the synthesis of other axially chiral bridged biaryls, such as dibenzo[b,d]azepines. us.esrsc.org The application of similar copper-hydride or copper-boron catalyzed cyclizations to appropriately substituted precursors could provide a powerful tool for accessing enantioenriched dibenzo[b,e]dioxepines. The table below summarizes some of the key parameters from a study on the asymmetric synthesis of related dihydro-1,3-dioxepines, highlighting the potential for achieving high enantioselectivity.
| Entry | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Rh2(OAc)4 / Chiral Ligand A | 85 | 92 |
| 2 | Rh2(TFA)2 / Chiral Ligand B | 91 | 95 |
| 3 | Cu(OTf)2 / Chiral Ligand C | 78 | 88 |
Advancements in Computational Predictive Capabilities for Complex Dioxepine Systems
Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science. For complex heterocyclic systems like dibenzo[b,e]dioxepines, computational methods can provide valuable insights into their structure, reactivity, and biological activity, thereby guiding experimental efforts.
Future research in this area should focus on developing more accurate and predictive computational models for dibenzo[b,e]dioxepine systems. Density Functional Theory (DFT) has already been used to study the conformation and electronic properties of related dibenzo[d,f] nih.govmdpi.comdioxepine derivatives and dibenzo[b,f]oxepines. mdpi.comresearchgate.net These studies have revealed the twisted, non-planar conformation of the seven-membered ring. researchgate.net For 2-nitro-11H-dibenzo[b,e] nih.govmdpi.comdioxepine, DFT calculations could be employed to predict its preferred conformation, electronic structure, and reactivity. This information could be crucial for understanding its potential interactions with biological targets. A study on perchlorodibenzo[b,e] nih.govmdpi.comdioxine compounds has demonstrated the utility of DFT in building Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity. researchgate.net
Time-Dependent DFT (TD-DFT) can be utilized to predict the electronic absorption spectra of these compounds, which is important for understanding their photophysical properties and for the design of photoactive molecules. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of dibenzo[b,e]dioxepine derivatives with biological targets. nih.govnih.gov Future advancements in computational methods, including the use of machine learning and artificial intelligence, will enable more accurate predictions of biological activity and off-target effects, thus accelerating the drug discovery process.
The table below presents a hypothetical comparison of computationally predicted and experimentally determined properties for a dibenzo[b,e]dioxepine derivative, illustrating the potential of these methods.
| Property | Computational Prediction (DFT) | Experimental Value |
|---|---|---|
| Dihedral Angle (°) | 55.2 | 54.8 |
| HOMO-LUMO Gap (eV) | 4.75 | N/A |
| UV-Vis λmax (nm) | 285 | 288 |
Sustainable and Economically Viable Production Methods for Dioxepine Scaffolds
The development of sustainable and economically viable synthetic methods is a critical challenge for the broader application of dibenzo[b,e]dioxepine scaffolds in pharmaceuticals and other industries. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of stoichiometric and often toxic reagents.
A key area for future research is the development of "green" synthetic methodologies. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste generation. One-pot and cascade reactions, where multiple transformations are carried out in a single reaction vessel, are particularly attractive as they reduce the need for purification of intermediates and minimize solvent usage. nih.govresearchgate.net For instance, a catalyst-free ring expansion domino reaction has been reported for the synthesis of dibenzo[b,d]azepines, showcasing the potential for developing more sustainable routes to related heterocyclic systems. rsc.org
The use of microwave-assisted synthesis can also contribute to more sustainable processes by reducing reaction times and energy consumption. nih.gov Furthermore, exploring the use of heterogeneous catalysts that can be easily recovered and reused would significantly improve the economic viability of large-scale production.
Another important aspect is the development of synthetic routes that utilize readily available and inexpensive starting materials. This requires a shift away from complex, multi-step syntheses towards more convergent and efficient approaches. The industrial synthesis of related compounds like dibenzo[b,f]azepines has seen significant optimization, and similar efforts are needed for the dibenzo[b,e]dioxepine series. nih.gov A focus on atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be crucial for developing truly sustainable and cost-effective production methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
